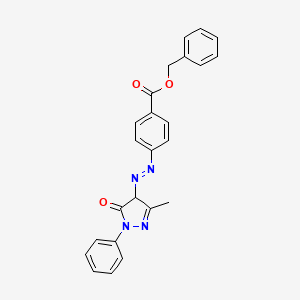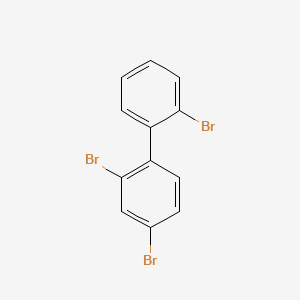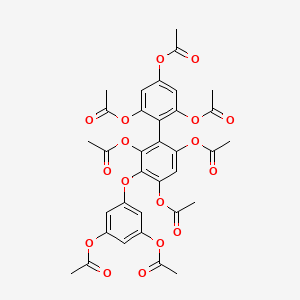
(1,1'-Biphenyl)-2,2',4,4',6,6'-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with multiple hydroxyl groups and acetate functionalities, making it a versatile molecule for chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate typically involves multiple steps, starting with the preparation of the biphenyl core. The hydroxyl groups are introduced through selective hydroxylation reactions, followed by the acetylation of the hydroxyl groups to form the hexaacetate derivative. Common reagents used in these reactions include acetic anhydride and pyridine as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acetate groups can be reduced to regenerate the hydroxyl functionalities.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinones, regenerated hydroxyl derivatives, and substituted biphenyl compounds with various functional groups.
科学的研究の応用
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate involves its interaction with various molecular targets. The hydroxyl and acetate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity and interaction with cellular receptors.
類似化合物との比較
Similar Compounds
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol: Lacks the acetyloxy groups, making it less versatile in chemical reactions.
3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate: Similar structure but without the biphenyl core, affecting its stability and reactivity.
Uniqueness
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate is unique due to its combination of a biphenyl core with multiple hydroxyl and acetate groups, providing a balance of stability and reactivity that is advantageous for various applications.
特性
CAS番号 |
67083-56-1 |
|---|---|
分子式 |
C34H30O17 |
分子量 |
710.6 g/mol |
IUPAC名 |
[3-acetyloxy-5-[2,4,6-triacetyloxy-3-(2,4,6-triacetyloxyphenyl)phenoxy]phenyl] acetate |
InChI |
InChI=1S/C34H30O17/c1-15(35)43-23-9-24(44-16(2)36)11-25(10-23)51-33-30(49-21(7)41)14-29(48-20(6)40)32(34(33)50-22(8)42)31-27(46-18(4)38)12-26(45-17(3)37)13-28(31)47-19(5)39/h9-14H,1-8H3 |
InChIキー |
ITMKVWJTHUXBLD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=CC(=C1)OC2=C(C=C(C(=C2OC(=O)C)C3=C(C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


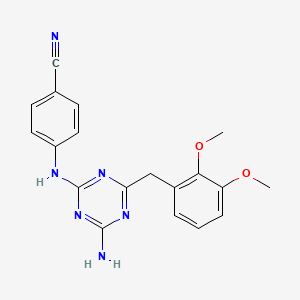
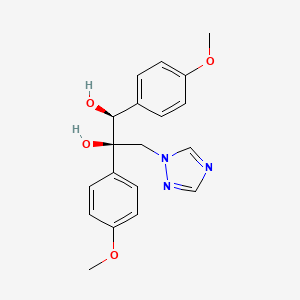
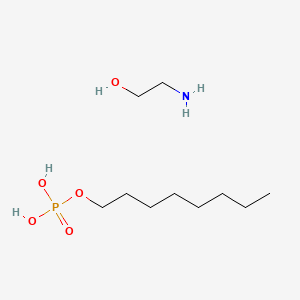

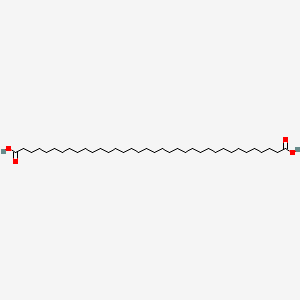

![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)


